2-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Description
2-[(1,3-Benzothiazol-2-ylamino)carbonyl]-1-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a benzothiazole-2-ylamino carbamoyl substituent at the 2-position of the cyclohexane ring. This compound belongs to a class of molecules where the cyclohexane backbone is functionalized with aromatic or heteroaromatic groups, often leading to unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(9-5-1-2-6-10(9)14(19)20)17-15-16-11-7-3-4-8-12(11)21-15/h3-4,7-10H,1-2,5-6H2,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHGYOVZWHVSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the condensation of 2-aminobenzenethiol with cyclohexanecarboxylic acid derivatives. One common method includes the use of aldehydes or ketones in the presence of a base to facilitate the cyclization process . Another approach involves the use of thioamides or acyl chlorides under acidic conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for scaling up the production process while maintaining the purity and integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 2-[(1,3-Benzothiazol-2-ylamino)carbonyl]-1-cyclohexanecarboxylic acid, highlighting differences in substituents, molecular weight, and physicochemical properties:
Key Observations :
Substituent Impact on Bioactivity: The benzothiazole group in the target compound introduces sulfur and nitrogen heteroatoms, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to halogenated analogs like the 4-chlorobenzoyl derivative .
Structural Rigidity vs. Flexibility :
- Cyclohexane vs. cyclopentane backbones (e.g., CAS 912763-69-0) influence conformational flexibility, affecting molecular recognition in drug-receptor interactions .
Thermal Stability :
- The chlorobenzoyl derivative (CAS 52240-18-3) exhibits a high melting point (147–151°C), suggesting strong intermolecular forces due to halogenation, whereas sulfur-containing analogs (e.g., CAS 1134611-70-3) may have lower thermal stability .
Synthetic Utility: Compounds like 1-m-tolylamino-cyclohexanecarboxylic acid (CAS 725234-57-1) serve as intermediates in fine chemical synthesis, highlighting the versatility of cyclohexanecarboxylic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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